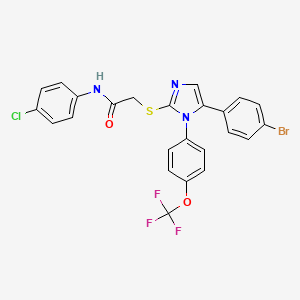

2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Description

This compound features a 1,3-disubstituted imidazole core with a 4-bromophenyl group at position 5 and a 4-(trifluoromethoxy)phenyl group at position 1. The thioether linkage at position 2 connects to an acetamide moiety substituted with a 4-chlorophenyl group. The trifluoromethoxy (CF₃O) and bromine (Br) substituents contribute strong electron-withdrawing effects, enhancing metabolic stability and hydrophobic interactions.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrClF3N3O2S/c25-16-3-1-15(2-4-16)21-13-30-23(35-14-22(33)31-18-7-5-17(26)6-8-18)32(21)19-9-11-20(12-10-19)34-24(27,28)29/h1-13H,14H2,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCBYLRBNNDJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=C(C=C4)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrClF3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 574.4 g/mol. The structure features an imidazole ring, bromophenyl and trifluoromethoxy substituents, which are known to influence its biological properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, in a study evaluating FabK inhibitors, derivatives of the compound showed significant inhibition against Clostridium difficile with IC50 values ranging from 0.10 to 0.24 μM, indicating potent antibacterial properties (Table 1) .

| Compound | Target | IC50 (μM) | MIC (μg/mL) |

|---|---|---|---|

| 1 | CdFabK | 0.10 | 1.56 |

| 2 | CdFabK | 0.24 | 3.12 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including non-small cell lung cancer and prostate cancer cells. The reported GI50 values ranged from 15.1 to 28.7 μM across different cell lines (Table 2) .

| Cancer Cell Line | GI50 (μM) |

|---|---|

| EKVX | 21.5 |

| RPMI-8226 | 25.9 |

| OVCAR-4 | 28.7 |

| PC-3 | 15.9 |

The biological activity of this compound can be attributed to its ability to interfere with key metabolic pathways in target organisms. For instance, the imidazole moiety is known to disrupt cellular processes by inhibiting enzyme functions critical for bacterial survival and proliferation . Additionally, the presence of bromine and trifluoromethoxy groups enhances lipophilicity, facilitating better membrane penetration and bioavailability.

Case Studies

- Antibacterial Efficacy : A study conducted on modified imidazole derivatives demonstrated that compounds similar to our target showed improved antibacterial activity against C. difficile compared to traditional antibiotics .

- Cytotoxicity Assessment : In a series of experiments assessing the cytotoxic effects on cancer cell lines, the compound exhibited selective toxicity, sparing normal cells while effectively inducing apoptosis in malignant cells .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide exhibit promising antimicrobial activity. A study on derivatives of thiazol-2-yl acetamides demonstrated significant efficacy against both Gram-positive and Gram-negative bacterial strains, as well as fungal species . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of cellular processes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7) and other solid tumors. The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells, as demonstrated through assays such as the Sulforhodamine B (SRB) assay . Molecular docking studies support these findings by illustrating the binding affinity of these compounds to specific cancer-related targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of thioamide linkages and imidazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- A study focused on N-(4-bromophenyl) thiazol derivatives showed promising results against resistant strains of bacteria and highlighted their potential as lead compounds for drug development .

- Another investigation into hybrid compounds containing imidazole rings revealed significant anticancer properties, suggesting that modifications to the imidazole structure could enhance efficacy against specific cancer types .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Differences and Implications

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups : The target compound’s CF₃O and Br groups likely enhance binding to hydrophobic pockets in enzymes (e.g., COX-2), similar to celecoxib’s sulfonamide group . In contrast, Compound 1’s allyl group (electron-donating) may reduce affinity for such targets .

- Halogenation : Bromine (Br) in the target compound increases molecular weight and lipophilicity compared to Compound 2’s fluorine (F), which prioritizes electronegativity over bulk .

- Heterocyclic Modifications : Compound 2’s thiazole ring could improve hydrogen bonding in active sites, whereas the target’s chlorophenyl group may favor π-π stacking .

Pharmacokinetic and Physicochemical Properties

- Solubility : The hydroxymethyl group in Compound 3 improves aqueous solubility, whereas the target compound’s CF₃O and Br substituents prioritize membrane permeability over solubility .

- Metabolic Stability : The CF₃O group in the target compound resists oxidative metabolism more effectively than Compound 1’s allyl group or Compound 2’s methoxy group .

- Crystallinity : highlights that halogenated acetamides (e.g., Compound 4) form stable crystals via N–H···O hydrogen bonds, suggesting the target compound may exhibit similar solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.